molecular formula C15H20N2O2S B5850560 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B5850560
M. Wt: 292.4 g/mol
InChI Key: AMOBHRVPMMPJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, commonly known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a critical component of the innate immune system, and its activation leads to the production of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. TLR4 signaling is implicated in the pathogenesis of various inflammatory diseases, including sepsis, arthritis, and inflammatory bowel disease. TAK-242 has been demonstrated to inhibit TLR4 signaling and reduce inflammation in preclinical models, making it a promising therapeutic target for these diseases.

Mechanism of Action

TAK-242 is a selective inhibitor of 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole signaling. This compound is a transmembrane receptor that recognizes various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon ligand binding, this compound recruits adaptor proteins, leading to the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately lead to the production of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. TAK-242 inhibits this compound signaling by binding to an intracellular domain of this compound and preventing the recruitment of adaptor proteins.
Biochemical and physiological effects:
TAK-242 has been shown to reduce inflammation in various preclinical models of inflammatory diseases. In addition to its anti-inflammatory effects, TAK-242 has also been shown to have other biochemical and physiological effects. For example, TAK-242 has been shown to reduce oxidative stress and improve mitochondrial function in a mouse model of sepsis. TAK-242 has also been shown to reduce the expression of matrix metalloproteinases (MMPs) and improve cartilage integrity in a rat model of arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using TAK-242 in lab experiments is its specificity for 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole signaling. TAK-242 does not affect other TLRs or other signaling pathways, making it a useful tool for studying the role of this compound in various biological processes. However, one limitation of using TAK-242 is its potential off-target effects. TAK-242 has been shown to inhibit other proteins, such as the inflammasome, at high concentrations, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for the development of TAK-242 as a therapeutic agent. One direction is the development of TAK-242 analogs with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of TAK-242 in combination with other anti-inflammatory agents, such as glucocorticoids or nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, the role of 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole signaling in various diseases, such as cancer and neurodegenerative diseases, is an area of active research and may provide new opportunities for the development of TAK-242 as a therapeutic agent.

Synthesis Methods

TAK-242 was first synthesized in 2006 by a team of researchers at Takeda Pharmaceutical Company Limited. The synthesis of TAK-242 involves a series of chemical reactions, starting with the reaction of 4-tert-butylbenzene with chlorosulfonic acid to form 4-tert-butylbenzenesulfonyl chloride. This intermediate is then reacted with 3,5-dimethylpyrazole to form TAK-242.

Scientific Research Applications

TAK-242 has been extensively studied in preclinical models of various inflammatory diseases. In a mouse model of sepsis, TAK-242 was shown to improve survival and reduce inflammation by inhibiting 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole signaling. In a rat model of arthritis, TAK-242 was shown to reduce joint inflammation and cartilage damage. In a mouse model of inflammatory bowel disease, TAK-242 was shown to reduce inflammation and improve intestinal barrier function. These preclinical studies suggest that TAK-242 may have therapeutic potential for a wide range of inflammatory diseases.

properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-11-10-12(2)17(16-11)20(18,19)14-8-6-13(7-9-14)15(3,4)5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOBHRVPMMPJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.